molecular formula C17H23N5O5S2 B2497510 4-(dimethylsulfamoyl)-N-[(5-{[(propylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide CAS No. 904273-38-7

4-(dimethylsulfamoyl)-N-[(5-{[(propylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide

Cat. No.: B2497510
CAS No.: 904273-38-7
M. Wt: 441.52
InChI Key: ZFYAAIXBCNRDMC-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-[(5-{[(propylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide is a complex organic compound that belongs to the class of oxadiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-[(5-{[(propylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, the introduction of the sulfamoyl group, and the coupling of the benzamide moiety. Common reagents used in these reactions include hydrazine derivatives, carbon disulfide, and various amines. The reaction conditions often involve heating under reflux, the use of catalysts, and careful control of pH and temperature to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems for reagent addition and temperature control can enhance the efficiency and reproducibility of the synthesis. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-[(5-{[(propylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions, including the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-[(5-{[(propylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-[(5-{[(propylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-1,3,4-oxadiazol-2-ylamine: Another oxadiazole derivative with similar structural features.

    3-nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan: A compound with both oxadiazole and furazan rings, known for its energetic properties.

Uniqueness

4-(dimethylsulfamoyl)-N-[(5-{[(propylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide is unique due to the presence of both the sulfamoyl and oxadiazole moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[[5-[2-oxo-2-(propylamino)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O5S2/c1-4-9-18-14(23)11-28-17-21-20-15(27-17)10-19-16(24)12-5-7-13(8-6-12)29(25,26)22(2)3/h5-8H,4,9-11H2,1-3H3,(H,18,23)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYAAIXBCNRDMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CSC1=NN=C(O1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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